molecular formula C15H23Cl2N3 B6007461 2-methyl-1-(2-piperidin-1-ylethyl)benzimidazole;dihydrochloride

2-methyl-1-(2-piperidin-1-ylethyl)benzimidazole;dihydrochloride

Cat. No.: B6007461
M. Wt: 316.3 g/mol
InChI Key: GMIPZILTYFSSEQ-UHFFFAOYSA-N
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Description

2-methyl-1-(2-piperidin-1-ylethyl)benzimidazole;dihydrochloride is a compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse biological activities and are used in various therapeutic applications. This compound, in particular, has shown potential in medicinal chemistry due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require a strong base and a suitable solvent to facilitate the formation of the benzimidazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-(2-piperidin-1-ylethyl)benzimidazole;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions may introduce various alkyl or aryl groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-methyl-1-(2-piperidin-1-ylethyl)benzimidazole;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-1-(2-piperidin-1-ylethyl)benzimidazole;dihydrochloride is unique due to the presence of both the benzimidazole and piperidine moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications .

Properties

IUPAC Name

2-methyl-1-(2-piperidin-1-ylethyl)benzimidazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3.2ClH/c1-13-16-14-7-3-4-8-15(14)18(13)12-11-17-9-5-2-6-10-17;;/h3-4,7-8H,2,5-6,9-12H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMIPZILTYFSSEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CCN3CCCCC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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